molecular formula C11H8N8O4 B11536860 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11536860
M. Wt: 316.23 g/mol
InChI Key: KZIVOEPCKXQCOD-UHFFFAOYSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an amino group, an oxadiazole ring, a nitrophenyl group, a triazole ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role in the development of new materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction, or through direct amination reactions.

    Formation of the Triazole Ring: The triazole ring is often formed via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Nitrophenyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions involving carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

    Cyclization: Under certain conditions, the compound may undergo intramolecular cyclization to form new ring structures.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

    Cyclization Conditions: Acidic or basic catalysts, heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso derivatives, while reduction of the nitrophenyl group may yield aminophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but lacks the nitrophenyl group.

    1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure with a different position of the nitro group.

    1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure with a chlorophenyl group instead of a nitrophenyl group.

Uniqueness

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the specific combination of functional groups it possesses. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H8N8O4

Molecular Weight

316.23 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)triazole-4-carboxamide

InChI

InChI=1S/C11H8N8O4/c12-9-11(16-23-15-9)18-8(7(10(13)20)14-17-18)5-2-1-3-6(4-5)19(21)22/h1-4H,(H2,12,15)(H2,13,20)

InChI Key

KZIVOEPCKXQCOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=NN2C3=NON=C3N)C(=O)N

Origin of Product

United States

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